Fmoc-(fmochmb)ala-OH

Vue d'ensemble

Description

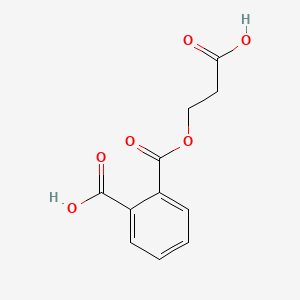

Fmoc-(fmochmb)ala-OH, also known as N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine, is a compound used in peptide synthesis . It has an empirical formula of C41H35NO8 and a molecular weight of 669.72 . The Hmb protection of amide bonds has been shown to inhibit aggregation of “difficult” peptides in Fmoc SPPS, thereby leading to products of increased purity .

Synthesis Analysis

Fmoc-(fmochmb)ala-OH is synthesized using Fmoc solid-phase peptide synthesis . The Hmb protection of amide bonds has been shown to inhibit aggregation of “difficult” peptides, thereby leading to products of increased purity . Retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments and otherwise intractable sequences .Molecular Structure Analysis

The molecular structure of Fmoc-(fmochmb)ala-OH is complex, with an empirical formula of C41H35NO8 . The InChI key for this compound is NABBLRADDJWAHI-VWLOTQADSA-N .Chemical Reactions Analysis

Fmoc-(fmochmb)ala-OH is used in Fmoc solid-phase peptide synthesis . The Hmb protection of amide bonds has been shown to inhibit aggregation of “difficult” peptides in Fmoc SPPS, thereby leading to products of increased purity .Physical And Chemical Properties Analysis

Fmoc-(fmochmb)ala-OH is a powder form compound . It has a molecular weight of 669.72 and an empirical formula of C41H35NO8 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Peptide Synthesis and Structure : Fmoc as an N-α-protecting group is used in the stepwise solid-phase synthesis of peptides. It influences the secondary structure of peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).

Self-Assembly in Biomaterials : Fmoc-conjugated peptides, like Fmoc-Ala-Lac, can self-assemble into nanostructures that gel in water, forming materials with distinct mechanical properties. This process occurs without the need for β-sheet-like hydrogen bonding (Eckes et al., 2014).

Formation of Fmoc-β-alanine : During Fmoc-protection reactions, Fmoc-β-Ala-OH can be formed as a side product. This finding is significant for understanding the purity and yield of Fmoc-amino acid derivatives (Obkircher et al., 2008).

Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, are used to create antibacterial and anti-inflammatory materials. These have significant potential in biomedical applications (Schnaider et al., 2019).

Macrophage Targeting : Fmoc-protected amino acids are used in the synthesis of PEGtide dendrons for macrophage targeting. This application is important for drug delivery and imaging in biomedical fields (Gao et al., 2013).

Smart Hydrogels for Biomedical Use : Fmoc-functionalized amino acids, like Fmoc-Lys(Fmoc)-OH, can be incorporated into supramolecular hydrogels. These gels have potential applications in antimicrobial therapies and bioengineering (Croitoriu et al., 2021).

Mécanisme D'action

Safety and Hazards

Fmoc-(fmochmb)ala-OH should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35NO8/c1-25(39(43)44)42(40(45)48-23-36-32-15-7-3-11-28(32)29-12-4-8-16-33(29)36)22-26-19-20-27(47-2)21-38(26)50-41(46)49-24-37-34-17-9-5-13-30(34)31-14-6-10-18-35(31)37/h3-21,25,36-37H,22-24H2,1-2H3,(H,43,44)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABBLRADDJWAHI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106179 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(fmochmb)ala-OH | |

CAS RN |

148515-85-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid](/img/structure/B586293.png)